Ultrapotent TRPV1 Agonism: Resiniferatoxin (RTX) vs. Capsaicin EC50 Comparison
Resiniferatoxin (RTX) demonstrates an ultrapotent agonism at the TRPV1 receptor compared to capsaicin. In a heterologous expression system using mouse TRPV1, the EC50 for RTX was determined to be 0.15 ± 0.04 nM, whereas the EC50 for capsaicin was 9.1 ± 1.2 nM [1]. This represents an approximately 60-fold difference in potency. A separate study using recombinant human TRPV1 expressed in SH-SY5Y neuroblastoma cells reported an EC50 of 0.9 nM for RTX and 2.9 nM for capsaicin [2].
| Evidence Dimension | TRPV1 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 0.15 ± 0.04 nM (mouse TRPV1) |
| Comparator Or Baseline | Capsaicin: 9.1 ± 1.2 nM (mouse TRPV1) |
| Quantified Difference | RTX is ~61-fold more potent than capsaicin. |
| Conditions | Calcium imaging (FLIPR) in heterologously expressed mouse TRPV1 [1]. |
Why This Matters
This >60-fold higher potency enables the use of significantly lower molar quantities, which is critical for targeted nerve ablation and minimizing systemic exposure.
- [1] Correll CC, Phelps PT, Anthes JC, Umland S, Greenfeder S. Cloning and pharmacological characterization of mouse TRPV1. Neurosci Lett. 2004;370(1):55-60. View Source
- [2] Lambert DG, Smart D, Jerman JC, et al. Activation of recombinant human TRPV1 receptors expressed in SH-SY5Y human neuroblastoma cells increases [Ca2+]i, initiates neurotransmitter release and promotes delayed cell death. J Neurochem. 2007;102(3):748-759. View Source
